molecular formula C16H19N3S B1243821 3,7-Bis(dimethylamino)phenothiazine

3,7-Bis(dimethylamino)phenothiazine

Cat. No. B1243821
M. Wt: 285.4 g/mol
InChI Key: DDCCHUHICUGJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-bis(dimethylamino)phenothiazine is a member of the class of phenothiazines that is 4aH-phenothiazine substituted by dimethylamino groups at positions 3 and 7. It is a member of phenothiazines and a tertiary amino compound. It is a conjugate base of a 3,7-bis(dimethylamino)phenothiazin-5-ium. It derives from a hydride of a 4aH-phenothiazine.

Scientific Research Applications

Biomedical Applications

3,7-Bis(dimethylamino)phenothiazine and its derivatives have notable applications in the biomedical field. They are involved in light-induced reactions with biological substrates. Notably, these compounds are used for biological staining, and they interact with proteins. Their significant antiviral, antibacterial, and antitumor activities are also highlighted in research (Moura & Cordeiro, 2003).

DNA Interactions and Photocleavage

A study demonstrated the synthesis of a compound consisting of two phenothiazinium rings linked to a central linker, which showed enhanced photocleavage of plasmid DNA. This finding is significant for DNA interactions and potential applications in gene therapy (Wilson et al., 2008).

Neurological Research

Modifications of N-substituted tetrahydro-γ-carbolines with bis(dimethylamino)phenothiazine have been studied for their effects on neuronal NMDA receptors. This research is relevant in the context of neurological diseases and treatments (Sokolov et al., 2015).

Antimalarial Drug Research

The role of 3,7-bis(dimethylamino)phenothiazine derivatives in the evolution of antimalarial drugs is significant. These compounds have been directly linked to the development of modern antimalarial drugs, offering insights into their mechanism of action and potential for treating resistant strains of malaria (Wainwright & Amaral, 2005).

Supramolecular Interactions

Research on the crystalline phases of methylene blue, a derivative of 3,7-bis(dimethylamino)phenothiazine, provided insights into hydrogen bonds and π–π interactions. Such studies are essential for understanding the molecular structure and applications in material science (Canossa et al., 2018).

Photodynamic Therapy and Drug Design

3,7-Bis(dimethylamino)phenothiazine derivatives are also being explored for their use in photodynamic therapy and as potential agents for drug development. These studies involve analyzing the interaction of these compounds with DNA, which is crucial for designing new drugs and therapeutic strategies (Khadieva et al., 2021).

Electrochemistry and Sensor Development

The electrochemical properties of these compounds have been studied for developing DNA biosensors. Such research is pivotal in biotechnology for developing new methods of DNA detection and analysis (Kara et al., 2002).

Energy Storage Applications

The synthesis and study of phenothiazine derivatives for use in redox flow batteries represent an important application in the field of energy storage. This research contributes to the development of sustainable energy storage technologies (Attanayake et al., 2019).

Corrosion Inhibition

3,7-Bis(dimethylamino)phenothiazine derivatives have been studied for their role as corrosion inhibitors. This application is significant in material science, particularly in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2008).

properties

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-4aH-phenothiazine-3,7-diamine

InChI

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,15H,1-4H3

InChI Key

DDCCHUHICUGJCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2C(=NC3=C(S2)C=C(C=C3)N(C)C)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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